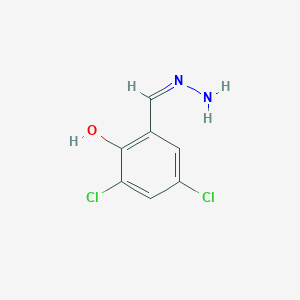

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone

CAS No.:

Cat. No.: VC18525713

Molecular Formula: C7H6Cl2N2O

Molecular Weight: 205.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6Cl2N2O |

|---|---|

| Molecular Weight | 205.04 g/mol |

| IUPAC Name | 2,4-dichloro-6-[(Z)-hydrazinylidenemethyl]phenol |

| Standard InChI | InChI=1S/C7H6Cl2N2O/c8-5-1-4(3-11-10)7(12)6(9)2-5/h1-3,12H,10H2/b11-3- |

| Standard InChI Key | MFGATNXEAQDBJY-JYOAFUTRSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1/C=N\N)O)Cl)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1C=NN)O)Cl)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2,4-dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone, reflects its substitution pattern. The cyclohexa-2,4-dienone core features conjugated double bonds at positions 2 and 4, with chlorine atoms at carbons 2 and 4. A hydrazinylmethylidene group () is attached at carbon 6, introducing nucleophilic and coordinating properties .

Table 1: Key Identifiers of 2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone

| Property | Value |

|---|---|

| CAS Number | 43002-22-8 |

| Molecular Formula | |

| Molecular Weight | 205.04 g/mol |

| Purity (Commercial) | ≥98% |

Structural Analogues and Related Compounds

The cyclohexadienone moiety is shared with compounds like 4,4-dichlorocyclohexa-2,5-dien-1-one () and 2,4-cyclohexadienone () . These analogues lack the hydrazine-derived substituent but demonstrate similar reactivity patterns, such as susceptibility to nucleophilic attack at the carbonyl group .

Synthesis and Manufacturing

Industrial Production

2,4-Dichloro-6-(hydrazinylmethylidene)-1-cyclohexa-2,4-dienone is synthesized under controlled conditions by pharmaceutical manufacturers like MolCore BioPharmatech . While exact synthetic routes are proprietary, plausible methods include:

-

Chlorination of Cyclohexadienone: Direct chlorination of a precursor like 2,4-cyclohexadienone using agents such as or .

-

Hydrazine Conjugation: Introduction of the hydrazinylmethylidene group via condensation reactions between hydrazine derivatives and a carbonyl-containing intermediate .

Quality Control

Commercial batches are subject to rigorous purity checks, with analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensuring compliance with the ≥98% purity standard .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by its conjugated system and substituents:

-

Electron-Deficient Ring: The cyclohexadienone core is electron-deficient due to the keto group, making it prone to Diels-Alder reactions with electron-rich dienes .

-

Chlorine Substituents: The chlorine atoms at positions 2 and 4 enhance electrophilicity, potentially facilitating nucleophilic aromatic substitution under specific conditions .

-

Hydrazinylmethylidene Group: This group can act as a ligand in coordination chemistry or participate in condensation reactions to form heterocycles like pyrazoles .

Table 2: Predicted Physicochemical Properties

Chemical Reactivity and Applications

Pharmaceutical Intermediates

The compound’s primary application lies in synthesizing active pharmaceutical ingredients (APIs). Its hydrazine moiety is instrumental in constructing nitrogen-containing heterocycles, which are prevalent in drugs targeting:

-

Antimicrobial Agents: Hydrazine derivatives exhibit activity against bacterial and fungal pathogens.

-

Anticancer Therapeutics: Coordination complexes derived from hydrazine ligands show promise in chemotherapy .

Coordination Chemistry

The hydrazinylmethylidene group can coordinate to metal ions, forming complexes with potential catalytic or medicinal properties. For example, transition metals like copper(II) or palladium(II) may bind to the nitrogen atoms, enabling applications in asymmetric catalysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume